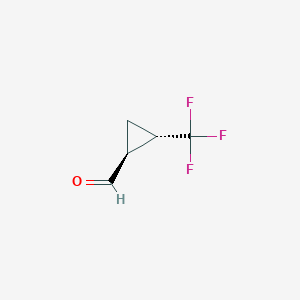
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a trifluoromethyl group and an aldehyde functional group. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclopropane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Trifluoromethyl Group: This step can be performed using trifluoromethylation reagents like Ruppert-Prakash reagent (CF3TMS) in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through oxidation of a primary alcohol or by formylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid.
Reduction: (1S,2S)-2-(trifluoromethyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies due to its unique structural features.
Medicine: Potential precursor for pharmaceuticals, especially those requiring specific stereochemistry.
Industry: Could be used in the development of agrochemicals, materials science, and other industrial applications.
作用机制
The mechanism of action for (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde would depend on its specific application. For example, in a biochemical context, it might interact with enzymes or receptors, influencing molecular pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity.
相似化合物的比较
Similar Compounds
(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde: The enantiomer of the compound .
2-(trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-(trifluoromethyl)cyclopropane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
Uniqueness
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde is unique due to its specific stereochemistry and functional groups, which can impart distinct reactivity and biological properties compared to its analogs.
属性
分子式 |
C5H5F3O |
|---|---|
分子量 |
138.09 g/mol |
IUPAC 名称 |
(1S,2S)-2-(trifluoromethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C5H5F3O/c6-5(7,8)4-1-3(4)2-9/h2-4H,1H2/t3-,4+/m1/s1 |
InChI 键 |
HUVJEFUEIFDUPF-DMTCNVIQSA-N |
手性 SMILES |
C1[C@@H]([C@H]1C(F)(F)F)C=O |
规范 SMILES |
C1C(C1C(F)(F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


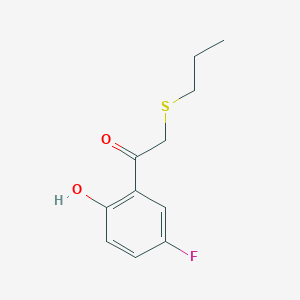
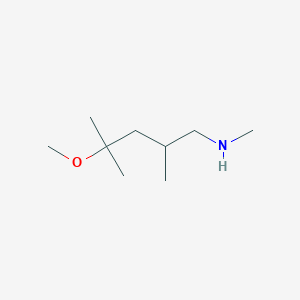
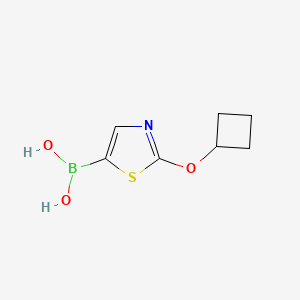
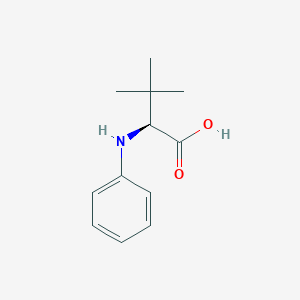
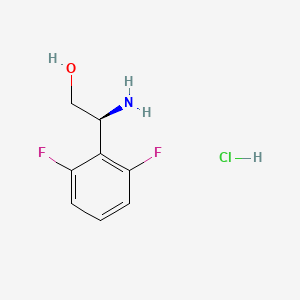
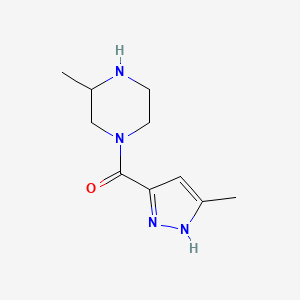
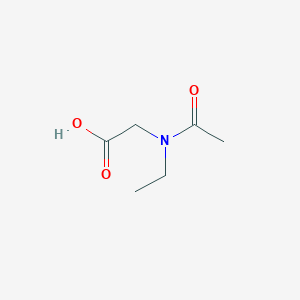

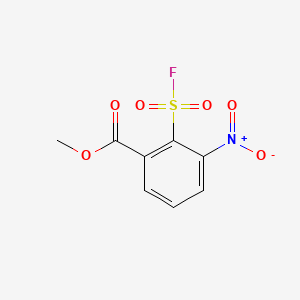
![[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)

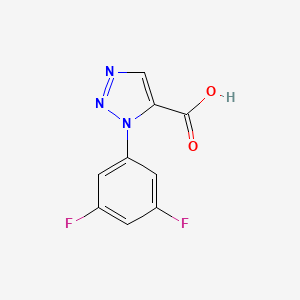

![(SP-4-1)-[5,10,15,20-Tetrakis(4-methylphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13645534.png)
